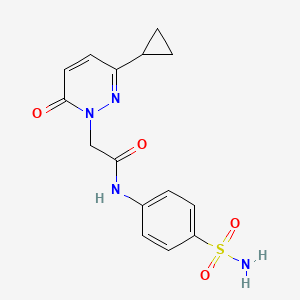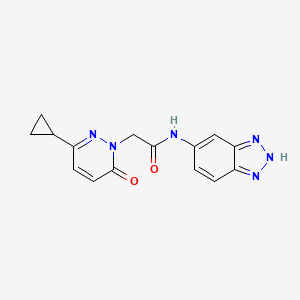![molecular formula C18H21N3O4 B6427948 N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-2-(1H-indol-1-yl)acetamide CAS No. 2034538-36-6](/img/structure/B6427948.png)
N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-2-(1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of pyrrolidine-2,5-dione . It is related to a series of original hybrid pyrrolidine-2,5-dione derivatives that have shown potent anticonvulsant properties .
Synthesis Analysis
The synthesis of similar compounds involves an optimized coupling reaction . For instance, in the case of compounds 24 and 30, the respective noncommercial primary amines A1 and A2 were synthesized prior to the coupling reaction .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C12H19NO8/c1-17-4-5-18-6-7-19-8-9-20-12(16)21-13-10(14)2-3-11(13)15/h2-9H2,1H3 .Scientific Research Applications
N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-2-(1H-indol-1-yl)acetamide has been studied for its potential therapeutic applications. In particular, this compound has been found to have antioxidant, anti-inflammatory, and anticancer properties. This compound has been found to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. This compound has also been found to inhibit the growth of melanoma cells. Additionally, this compound has been found to possess anti-inflammatory activity in animal models of inflammation.
Mechanism of Action
The exact mechanism of action of N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-2-(1H-indol-1-yl)acetamide is not yet fully understood. However, it has been suggested that this compound may act through its antioxidant and anti-inflammatory properties. This compound has been found to inhibit the production of reactive oxygen species, which are known to cause oxidative stress and inflammation. Additionally, this compound has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. This compound has been found to possess antioxidant, anti-inflammatory, and anticancer properties. This compound has also been found to possess neuroprotective, cardioprotective, and hepatoprotective properties. Additionally, this compound has been found to possess anti-diabetic effects, as well as anti-obesity and anti-hyperlipidemic effects.
Advantages and Limitations for Lab Experiments
The advantages of using N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-2-(1H-indol-1-yl)acetamide in laboratory experiments include its ease of synthesis, low cost, and wide availability. Additionally, this compound has been found to possess a variety of therapeutic properties, making it a promising candidate for further research.
The limitations of using this compound in laboratory experiments include its limited solubility in aqueous solutions and its instability in the presence of light and heat. Additionally, this compound may interact with other compounds, making it difficult to study in complex systems.
Future Directions
Future research on N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-2-(1H-indol-1-yl)acetamide could focus on its potential therapeutic applications. This could include further studies on its antioxidant, anti-inflammatory, and anticancer properties. Additionally, further research could be done to investigate the mechanism of action of this compound and to determine its safety and efficacy in clinical trials. Additionally, further research could be done to investigate the potential synergistic effects of this compound with other compounds. Finally, further research could be done to investigate the potential of this compound as a drug delivery system.
Synthesis Methods
N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-2-(1H-indol-1-yl)acetamide can be synthesized through a variety of methods, including the Knoevenagel condensation, the Biginelli reaction, and the Sonogashira coupling.
The Knoevenagel condensation is a reaction between an aldehyde or ketone and a carbonyl compound in the presence of an acid catalyst. In this method, this compound is synthesized by reacting 2-methoxy-5-nitrobenzaldehyde with N-methylpyrrolidone in the presence of an acid catalyst.
The Biginelli reaction is a three-component reaction between an aldehyde, an isocyanide, and an ethyl acetoacetate. This compound can be synthesized in this method by reacting 2-methoxy-5-nitrobenzaldehyde with ethyl acetoacetate and N-methylpyrrolidone.
The Sonogashira coupling is a reaction between an aryl halide and an alkynyl halide in the presence of a palladium catalyst. This compound can be synthesized in this method by reacting 2-methoxy-5-nitrobenzaldehyde with ethyl acetoacetate and N-methylpyrrolidone.
properties
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-2-indol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c22-16(13-20-9-7-14-3-1-2-4-15(14)20)19-8-11-25-12-10-21-17(23)5-6-18(21)24/h1-4,7,9H,5-6,8,10-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKQNYLTNBQUSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNC(=O)CN2C=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-chlorophenyl)methyl]-3-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}urea](/img/structure/B6427871.png)
![1-(2,6-difluorophenyl)-3-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}urea](/img/structure/B6427872.png)
![1-methyl-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-sulfonamide](/img/structure/B6427876.png)

![6-cyclopropyl-2-[2-(4-methanesulfonylpiperazin-1-yl)-2-oxoethyl]-2,3-dihydropyridazin-3-one](/img/structure/B6427886.png)

![N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6427900.png)
![2-[2-(2-chlorobenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol](/img/structure/B6427910.png)
![1-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}-3-[(thiophen-2-yl)methyl]urea](/img/structure/B6427935.png)
![3-(2,6-difluorophenyl)-1-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B6427938.png)
![N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-4'-methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6427945.png)
![(pyridin-2-yl)methyl N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}carbamate](/img/structure/B6427949.png)
![N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide](/img/structure/B6427950.png)
![2-chloro-6-fluoro-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B6427961.png)